

An In-depth Technical Guide to Myricetin-13C3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Myricetin-13C3**. It also explores the well-documented role of its unlabeled counterpart, myricetin, in key cellular signaling pathways, offering insights for researchers in pharmacology and drug development.

Core Chemical and Physical Properties

Myricetin-13C3 is the stable isotope-labeled version of myricetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables.[1][2] The incorporation of three carbon-13 isotopes makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification by mass spectrometry or as a tracer in metabolic flux analysis.[1]

Quantitative Data Summary



Property	Value	Source(s)
Chemical Formula	C12 ¹³ C3H10O8	[3]
Molecular Weight	321.21 g/mol	[3]
CAS Number	2687960-15-0	[3][4]
Appearance	Light yellow crystals	
Melting Point	>300 °C	
Solubility	Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Insoluble in water.	[5]
Purity	≥95%	[4]
Canonical SMILES	O=C1C=C(OC(C2=CC(O)=C(O)C(O)=C2)=C1O)C3=CC(O)= CC(O)C3O	[2]
Isotopic Labeling	Carbon-13 at positions 2, 3, and 4 of the C-ring	[4]

Structural Elucidation and Visualization

The foundational structure of **Myricetin-13C3** is identical to myricetin, a hexahydroxyflavone characterized by hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions.[6] The carbon-13 labels are typically incorporated into the heterocyclic C-ring, as specified by manufacturers.

Figure 1: Chemical structure of Myricetin-13C3.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the structure and isotopic labeling of **Myricetin-13C3**.

Methodology:



- Sample Preparation: Dissolve 5-10 mg of **Myricetin-13C3** in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or DMSO-d6.
- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used.[6]
- ¹H NMR: Acquires the proton spectrum. For unlabeled myricetin in CD3OD, characteristic signals appear at approximately 6.18, 6.37, and 7.34 ppm.[6] The spectrum of the labeled compound is expected to be similar but may show ¹³C satellite peaks or slight shifts.
- ¹³C NMR: Acquires the carbon spectrum. The key distinction for **Myricetin-13C3** will be the significantly enhanced signals for the labeled carbon atoms (C-2, C-3, and C-4). These enriched signals confirm the positions of isotopic incorporation.
- 2D NMR (HSQC/HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, verifying the labeling pattern.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of **Myricetin-13C3** in complex biological matrices, where it serves as an internal standard.

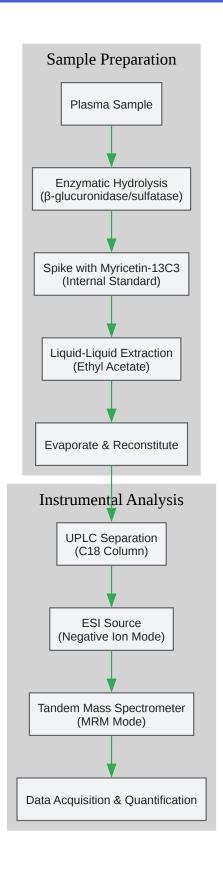
Methodology:

- Sample Preparation (from Plasma):
 - Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites back to the parent myricetin.[7]
 - Internal Standard Spiking: Add a known concentration of Myricetin-13C3 to all samples, calibrators, and quality controls.
 - Liquid-Liquid Extraction: Extract the analytes from the plasma using an organic solvent like ethyl acetate.[7]



- Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
- Chromatographic Separation (UPLC):
 - Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 μm)
 is typically used.[7]
 - Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with
 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for flavonoids.[7]
 - Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both myricetin and Myricetin-13C3.
 - Myricetin Transition: e.g., m/z 317 → m/z 151
 - Myricetin-13C3 Transition: e.g., m/z 320 → m/z 151 (The precursor ion is +3 Da due to the ¹³C labels)
 - Quantification: The analyte concentration is determined by the ratio of the peak area of unlabeled myricetin to the peak area of the Myricetin-13C3 internal standard.





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Figure 2: UPLC-MS/MS workflow for myricetin quantification.

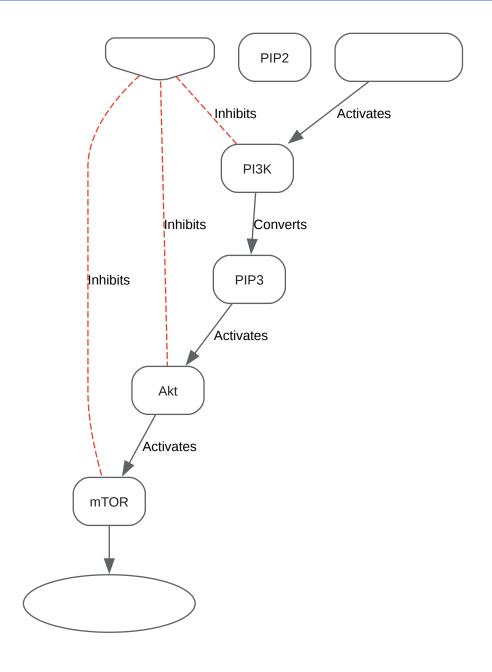


Biological Activity and Signaling Pathways

Myricetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its mechanisms of action often involve the modulation of critical cellular signaling pathways. One of the most significantly impacted cascades is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth.

Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[8][9] It can directly interact with and suppress the kinase activity of Akt.[10] By doing so, it downregulates the phosphorylation of key proteins in the cascade, including PI3K, Akt, and mTOR.[8] This inhibition can lead to decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) and autophagy.[8]





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Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by myricetin.

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References







- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricetin Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. MYRICETIN | Eurisotop [eurisotop.com]
- 5. Myricetin | 529-44-2 [chemicalbook.com]
- 6. Myricetin | C15H10O8 | CID 5281672 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Myricetin-13C3: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420949#myricetin-13c3-chemical-properties-and-structure]

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